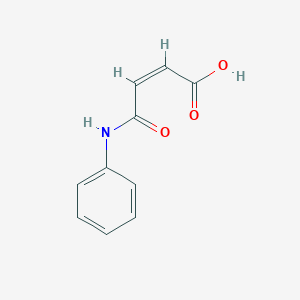

N-Phenylmaleamic acid

Description

Properties

IUPAC Name |

(Z)-4-anilino-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZLCOICKHIPRL-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876272 | |

| Record name | Maleanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-59-9 | |

| Record name | N-Phenylmaleamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4-(phenylamino)isocrotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34WZT58X7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the CAS number for N-Phenylmaleamic acid

An In-Depth Technical Guide to N-Phenylmaleamic Acid (CAS: 555-59-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its common name maleanilic acid, is an organic compound with the CAS Registry Number 555-59-9.[1][2][3] It is characterized by a maleamic acid backbone substituted with a phenyl group on the nitrogen atom.[4][5] This compound serves as a crucial intermediate in organic synthesis, most notably in the production of N-phenylmaleimide, a valuable reagent in Diels-Alder reactions and a building block for polymers and antimicrobial agents.[4][6] Its derivatives have also been explored for their potential in pharmaceutical applications, including as antitumor agents.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is typically a white to off-white or pale yellow crystalline solid at room temperature.[5][7] It possesses both a carboxylic acid and an amide functional group, allowing it to exhibit both acidic and basic properties.[5] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Registry Number | 555-59-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉NO₃ | [1][2][3][4] |

| Molecular Weight | 191.18 g/mol | [2][4] |

| IUPAC Name | (2Z)-4-Oxo-4-(phenylamino)-2-butenoic acid | [4][5] |

| Melting Point | 192 °C (decomposes) | [2] |

| Appearance | White to off-white/pale yellow crystalline solid | [5][7] |

| Apparent Density | 1.418 g/mL at 30 °C | |

| logP (Octanol/Water) | 1.915 (Calculated) | [8] |

| Water Solubility | <0.1 g/100 mL at 27 °C |

Solubility Data

The solubility of this compound in various solvents at 27 °C is presented below.

| Solvent | Solubility ( g/100 mL) |

| Dimethylformamide | 12.9 |

| Butyl Cellosolve | 1.1 |

| Dioxane | 0.9 |

| Acetone | 0.3 |

| Methanol | 0.3 |

| Acetonitrile | 0.2 |

| Ethanol | 0.2 |

| Benzene | <0.1 |

| Carbon tetrachloride | <0.1 |

| Chloroform | <0.1 |

| Ether | <0.1 |

| Toluene | <0.1 |

| Water | <0.1 |

Experimental Protocols

Synthesis of this compound

This compound is readily synthesized via the acylation of aniline with maleic anhydride.[4][9][10] The reaction is typically exothermic and proceeds in high yield.

Materials:

Procedure:

-

Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as anhydrous ethyl ether in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.[6]

-

While stirring the solution, add a solution of aniline (1 equivalent) in the same solvent dropwise through the dropping funnel.[6] The reaction is exothermic, and a thick suspension will form.[6][7]

-

After the addition is complete, continue to stir the suspension at room temperature for 1 hour.[6]

-

Cool the mixture to 15–20 °C in an ice bath.[6]

-

Collect the precipitated product by suction filtration and wash it with the solvent used in the reaction.[6][7]

-

The resulting this compound is obtained in high yield (typically 97–98%).[6]

Synthesis of N-Phenylmaleimide from this compound

This compound can be cyclized to N-Phenylmaleimide via dehydration.[4][6]

Materials:

-

This compound

-

Acetic anhydride

-

Anhydrous sodium acetate

Procedure:

-

In an Erlenmeyer flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate.[6]

-

Add this compound to the mixture.[6]

-

Heat the suspension on a steam bath with swirling for approximately 30 minutes to dissolve the solids.[6]

-

Cool the reaction mixture to near room temperature and then pour it into ice water.[6]

-

Collect the precipitated N-Phenylmaleimide by suction filtration.[6]

-

Wash the product with cold water and then with petroleum ether.[6]

-

The crude N-phenylmaleimide can be further purified by recrystallization from a suitable solvent like cyclohexane.[6]

Synthetic Workflow and Applications

The primary application of this compound is as a precursor in chemical synthesis. The following diagrams illustrate its synthesis and subsequent conversion, as well as its role as a chemical intermediate.

Caption: Synthesis of this compound.

Caption: Dehydration to N-Phenylmaleimide.

Caption: this compound's role as an intermediate.

Biological and Pharmacological Activity

While primarily used as a chemical intermediate, this compound and its derivatives have been investigated for several biological activities.

-

Antimicrobial Activity: Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacteria and fungi.[4]

| Microorganism | Inhibition Zone (mm) at 50 mg/mL |

| Staphylococcus aureus | 15 |

| Klebsiella pneumoniae | 12 |

| Candida albicans | 10 |

-

Herbicide Antidote: It has been studied for its potential to protect crops from injury caused by certain herbicides by enhancing detoxification pathways within the plants.[4]

-

Anticancer Potential: Derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines, including human colon carcinoma (HCT-116) and human breast carcinoma (MCF-7).[4]

-

Fungicidal Use: Esters of this compound have been reported for their use as fungicides.

Spectroscopic Data

Spectroscopic data for this compound is available through various databases.

| Technique | Database/Reference |

| Infrared (IR) Spectroscopy | NIST/EPA Gas-Phase Infrared Database[1] |

| Mass Spectrometry (MS) | NIST Chemistry WebBook[3][11] |

| ¹H NMR Spectroscopy | Available in chemical databases such as PubChem[12] |

Conclusion

This compound (CAS: 555-59-9) is a versatile and important chemical intermediate with straightforward and high-yielding synthetic protocols. Its primary utility lies in the synthesis of N-phenylmaleimide, a key component in polymer chemistry and organic synthesis. Furthermore, ongoing research into the biological activities of this compound and its derivatives, particularly in the agrochemical and pharmaceutical fields, suggests potential for the development of new applications. This guide provides foundational technical information for researchers and professionals working with this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound|Research Chemical [benchchem.com]

- 5. CAS 555-59-9: this compound | CymitQuimica [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. This compound (CAS 555-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. prepchem.com [prepchem.com]

- 10. CN104892484A - Synthesis method for N-phenylmaleimide - Google Patents [patents.google.com]

- 11. This compound [webbook.nist.gov]

- 12. Maleic acid anilide | C10H9NO3 | CID 1550938 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Phenylmaleamic acid chemical structure and properties

An In-Depth Technical Guide to N-Phenylmaleamic Acid

Introduction

This compound, also known as maleanilic acid, is an organic compound with the chemical formula C₁₀H₉NO₃.[1][2] It is characterized by a maleamic acid backbone substituted with a phenyl group on the nitrogen atom.[1][3] This compound typically appears as a white to off-white or yellow crystalline solid at room temperature.[1][4] this compound serves as a crucial intermediate in organic synthesis, particularly for the production of N-phenylmaleimide, a valuable monomer in polymer chemistry and a dienophile in Diels-Alder reactions.[3][5] Its derivatives and related compounds are subjects of interest in pharmaceutical and agricultural research.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Structure

This compound is systematically named (2Z)-4-Oxo-4-(phenylamino)-2-butenoic acid.[1][6] The structure features a carboxylic acid group and an amide group, with the double bond in the cis or (Z) configuration. This configuration is key to its reactivity, particularly in cyclization reactions. The presence of both an acidic carboxylic group and a basic amine-related functional group allows it to potentially act as a zwitterion under specific conditions.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 555-59-9[1][2][3][7][8] |

| Molecular Formula | C₁₀H₉NO₃[1][2][3][7][8] |

| Molecular Weight | 191.18 g/mol [3][4][7] |

| IUPAC Name | (2Z)-4-Oxo-4-(phenylamino)-2-butenoic acid[1][4][6] |

| Synonyms | Maleanilic acid, Maleic acid monoanilide, (Z)-4-anilino-4-oxobut-2-enoic acid[1][2][6][9] |

| InChI Key | WHZLCOICKHIPRL-SREVYHEPSA-N[1][2][3][8] |

| SMILES | O=C(O)/C=C\C(=O)NC1=CC=CC=C1[1][10] |

Physicochemical Properties

This compound is a solid compound with limited solubility in water and many non-polar organic solvents but is soluble in polar solvents like dimethylformamide (DMF).[1][4] Its physical and chemical properties are summarized in the tables below.

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white / yellow crystalline solid | [1][3][4] |

| Melting Point | 188-192 °C (decomposes) | [4][7][11] |

| Boiling Point | 442.1 °C at 760 mmHg | [7][12] |

| Density | 1.329 - 1.418 g/cm³ | [4][7][12] |

| Flash Point | 221.1 °C |[7][12] |

Table 3: Solubility of this compound at 27 °C

| Solvent | Solubility (g / 100 mL solution) |

|---|---|

| Dimethylformamide | 12.9 |

| Butyl Cellosolve | 1.1 |

| Dioxane | 0.9 |

| Acetone | 0.3 |

| Methanol | 0.3 |

| Acetonitrile | 0.2 |

| Ethanol | 0.2 |

| Water | < 0.1 |

| Benzene | < 0.1 |

| Carbon Tetrachloride | < 0.1 |

| Chloroform | < 0.1 |

| Ether | < 0.1 |

| Toluene | < 0.1 |

(Data sourced from[4])

Synthesis and Reactivity

Synthesis of this compound

The primary method for synthesizing this compound is the reaction between maleic anhydride and aniline.[3][5] This reaction is typically exothermic and results in the formation of the product in nearly quantitative yield.[5] The process involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring.

This protocol is adapted from procedures described in the literature.[13]

-

Dissolution: Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent, such as anhydrous ethyl ether or dichloromethane, in a three-necked flask equipped with a stirrer and a dropping funnel.

-

Addition of Aniline: While stirring, slowly add a solution of aniline (1.0 equivalent) in the same solvent from the dropping funnel. The reaction is exothermic, and a thick suspension or precipitate will form almost immediately.[13][14] To prevent side reactions, the temperature can be maintained at 15–20°C using an ice bath.[3]

-

Reaction: Continue stirring the suspension at room temperature for approximately 1 hour to ensure the reaction goes to completion.

-

Isolation: Collect the solid product by suction filtration.

-

Washing and Drying: Wash the collected precipitate with several portions of cold solvent (e.g., ether or dichloromethane) to remove any unreacted starting materials.[14] Air-dry or dry the product under vacuum. The yield is typically high, often exceeding 80-90%.[5][14]

Key Reactions

The most significant reaction of this compound is its dehydration to form N-phenylmaleimide. It is also susceptible to hydrolysis and thermal decomposition.

This compound can be converted to N-phenylmaleimide through a cyclodehydration reaction. This is commonly achieved by heating it with acetic anhydride and a catalyst like sodium acetate.[3][13]

This protocol is based on a procedure from Organic Syntheses.[13]

-

Preparation: In an Erlenmeyer flask, combine acetic anhydride and anhydrous sodium acetate.

-

Addition of Acid: Add the previously synthesized this compound to the flask.

-

Heating: Swirl the suspension and heat it on a steam bath for about 30 minutes to dissolve the solids and complete the reaction.

-

Precipitation: Cool the reaction mixture and pour it into ice water to precipitate the N-phenylmaleimide product.

-

Isolation and Purification: Collect the product by suction filtration, wash it thoroughly with ice-cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like cyclohexane.

-

Thermal Decomposition: When heated above 100°C in a vacuum, this compound dissociates back into maleic anhydride and aniline.[4]

-

Hydrolysis: The compound shows hydrolysis when in an aqueous solution.[4]

Applications

The primary utility of this compound is as a stable intermediate for the synthesis of N-phenylmaleimide and other derivatives, which have widespread applications.

-

Polymer Chemistry: N-phenylmaleimide, derived from this compound, is used to create heat-resistant polymers and copolymers due to the stability of the imide ring.[3]

-

Pharmaceutical and Drug Development: Derivatives of this compound have been investigated for their biological activities. For example, some derivatives have shown potential as antitumor agents against various cancer cell lines.[3]

-

Agrochemicals: The compound and its derivatives have applications in agriculture. Its esters have been used as fungicides, and N-phenylmaleimide derivatives can act as herbicide safeners by increasing glutathione levels in plants.[3][4]

-

Organic Synthesis: N-phenylmaleimide is a highly reactive dienophile used in Diels-Alder reactions to synthesize complex cyclic compounds.[3]

Spectroscopic Characterization

Detailed spectroscopic data, including IR and mass spectra, are available through the NIST Chemistry WebBook.[2][8][15] The key expected spectral features are outlined below.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for the N-H bond (around 3300-3500 cm⁻¹), C=O stretching from both the carboxylic acid and amide groups (typically in the 1650-1750 cm⁻¹ region), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), and absorptions corresponding to the aromatic ring and C=C double bond.[16]

-

¹H NMR Spectroscopy: In the proton NMR spectrum, one would expect to see signals in the aromatic region (7-8 ppm) for the phenyl protons, signals for the two vinyl protons on the cis-double bond, and exchangeable signals for the N-H (amide) and O-H (acid) protons.[16]

-

Mass Spectrometry: The electron ionization mass spectrum should show a molecular ion peak corresponding to its molecular weight of 191.18 g/mol .[2]

Safety and Handling

This compound is listed with risk codes R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important and versatile chemical intermediate. Its straightforward, high-yield synthesis from common starting materials makes it an accessible precursor for more complex molecules. Its primary role as the direct precursor to N-phenylmaleimide places it at a critical juncture for applications in advanced polymer science, organic synthesis, and the development of new pharmaceutical and agrochemical agents. A thorough understanding of its properties and reactivity is essential for scientists and researchers leveraging its synthetic potential.

References

- 1. CAS 555-59-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound|Research Chemical [benchchem.com]

- 4. Maleanilic Acid [drugfuture.com]

- 5. prepchem.com [prepchem.com]

- 6. Maleic acid anilide | C10H9NO3 | CID 1550938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Phenyl maleamic acid | CAS 555-59-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound [webbook.nist.gov]

- 9. Basic Chemical Data [dtp.cancer.gov]

- 10. This compound [stenutz.eu]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Maleanilic acid | 555-59-9 - BuyersGuideChem [buyersguidechem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. prepchem.com [prepchem.com]

- 15. This compound [webbook.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of N-Phenylmaleamic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Phenylmaleamic acid in various organic solvents. The information contained herein is critical for professionals in drug development, chemical synthesis, and materials science, where understanding the solubility of this compound is essential for process optimization, formulation development, and reaction chemistry. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data at 27°C, providing a valuable resource for comparative analysis and solvent screening.

| Solvent | Temperature (°C) | Solubility ( g/100 mL of solution) |

| Dimethylformamide | 27 | 12.9[1] |

| Butyl Cellosolve | 27 | 1.1[1] |

| Dioxane | 27 | 0.9[1] |

| Acetone | 27 | 0.3[1] |

| Methanol | 27 | 0.3[1] |

| Acetonitrile | 27 | 0.2[1] |

| Ethanol | 27 | 0.2[1] |

| Benzene | 27 | <0.1[1] |

| Carbon tetrachloride | 27 | <0.1[1] |

| Chloroform | 27 | <0.1[1] |

| Ether | 27 | <0.1[1] |

| Toluene | 27 | <0.1[1] |

| Water | 27 | <0.1[1] |

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a generalized and widely accepted methodology, the isothermal equilibrium shake-flask method followed by gravimetric analysis, is described below. This method is a standard approach for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective:

To determine the equilibrium solubility of a solid organic compound in an organic solvent at a specified temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Screw-cap vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium. b. Add a known volume or mass of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 27°C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solute, solvent, and agitation speed, and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant. A typical duration is 24 to 72 hours.

-

Sample Withdrawal and Filtration: a. Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

Gravimetric Analysis: a. Record the exact mass of the filtered saturated solution. b. Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The drying temperature should be below the compound's melting or decomposition point. c. Continue drying until a constant mass of the solid residue is achieved. This is confirmed by repeated weighing after cooling the dish in a desiccator. d. Record the final mass of the dry this compound.

-

Calculation of Solubility: a. Calculate the mass of the solvent by subtracting the mass of the dry this compound from the initial mass of the filtered solution. b. Express the solubility in the desired units, for example, as grams of solute per 100 g of solvent or grams of solute per 100 mL of solution (if the density of the solution is known).

Solubility ( g/100 g solvent) = (Mass of dry this compound / Mass of solvent) x 100

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on its solubility requirements.

Caption: A logical workflow for selecting a suitable solvent for this compound.

References

N-Phenylmaleamic acid molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core molecular information for N-Phenylmaleamic acid, a maleic acid derivative with applications in agricultural and pharmaceutical research.[1]

Quantitative Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₉NO₃ | - |

| Molecular Weight | 191.18 | g/mol |

Table 1: Core Molecular Data for this compound.[1][2][3]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Figure 1: Relationship between this compound and its molecular properties.

Experimental Protocols

The determination of the molecular formula and weight for a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Determination of Molecular Weight via Mass Spectrometry

Objective: To determine the accurate molecular mass of the analyte.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into a mass spectrometer, typically using Electrospray Ionization (ESI). ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.

-

Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Detection: The mass-to-charge ratio (m/z) of the ions is measured. For the molecular ion [M+H]⁺ or [M-H]⁻, the instrument records a value corresponding to the mass of the intact molecule plus or minus the mass of a proton.

-

Data Analysis: The high-resolution mass data is processed to calculate the exact molecular weight of the neutral molecule.

Determination of Molecular Formula via Elemental Analysis

Objective: To determine the empirical formula by quantifying the percentage composition of carbon, hydrogen, and nitrogen.

Methodology:

-

Sample Preparation: A precise, known mass of dry, pure this compound is weighed.

-

Combustion: The sample is combusted in a furnace at high temperatures (typically ≥900°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced back to N₂).

-

Separation and Detection: The resulting gases are passed through a series of separation columns and detectors.

-

CO₂ and H₂O are typically measured using infrared (IR) detectors.

-

N₂ is measured using a thermal conductivity detector.

-

-

Calculation: The mass of each element in the original sample is calculated from the amounts of CO₂, H₂O, and N₂ detected.

-

Formula Determination: The percentage composition of each element is used to determine the simplest whole-number ratio of atoms, yielding the empirical formula. This, combined with the molecular weight from mass spectrometry, allows for the definitive determination of the molecular formula, C₁₀H₉NO₃.

Figure 2: Experimental workflow for molecular formula determination.

References

Spectroscopic Profile of N-Phenylmaleamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Phenylmaleamic acid, a key intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals. This document presents Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and workflow visualizations to support research and development activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (CAS No: 555-59-9, Molecular Formula: C₁₀H₉NO₃, Molecular Weight: 191.18 g/mol ).[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups. The data presented in Table 1 was obtained from the gas-phase spectrum available in the NIST/EPA Gas-Phase Infrared Database.[2]

Table 1: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3500-2500 | O-H stretch (carboxylic acid, broad) |

| ~3300 | N-H stretch (amide) |

| ~3100-3000 | C-H stretch (aromatic and vinyl) |

| ~1700 | C=O stretch (carboxylic acid and amide I) |

| ~1600 | C=C stretch (aromatic) |

| ~1540 | N-H bend (amide II) |

| ~1250 | C-O stretch (carboxylic acid) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. The following data is based on typical chemical shift ranges and available spectral data.

The proton NMR spectrum of this compound, typically run in a solvent like DMSO-d₆, exhibits distinct signals for the aromatic, vinyl, amide, and carboxylic acid protons.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | COOH |

| ~10.0 | Singlet | 1H | NH |

| ~7.6 | Multiplet | 2H | Aromatic (ortho-protons) |

| ~7.3 | Multiplet | 2H | Aromatic (meta-protons) |

| ~7.1 | Multiplet | 1H | Aromatic (para-proton) |

| ~6.4 | Doublet | 1H | Vinyl CH |

| ~6.2 | Doublet | 1H | Vinyl CH |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~165 | C=O (Amide) |

| ~138 | Aromatic C (quaternary) |

| ~132 | Vinyl CH |

| ~130 | Vinyl CH |

| ~129 | Aromatic CH |

| ~124 | Aromatic CH |

| ~120 | Aromatic CH |

Note: This data is based on typical chemical shift values for the functional groups present. Experimental data for this compound is not consistently available in the searched databases.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The data is sourced from the NIST Mass Spectrometry Data Center.[3]

Table 4: Mass Spectrometry Data (EI) of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 191 | ~40 | [M]⁺ (Molecular Ion) |

| 173 | ~10 | [M - H₂O]⁺ |

| 146 | ~5 | [M - COOH]⁺ |

| 119 | ~100 | [C₆H₅NHCO]⁺ |

| 93 | ~80 | [C₆H₅NH₂]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound is typically synthesized via the reaction of maleic anhydride with aniline.

Procedure:

-

Dissolve maleic anhydride in a suitable solvent, such as diethyl ether or dichloromethane, in a flask equipped with a stirrer.

-

Slowly add a solution of aniline in the same solvent to the maleic anhydride solution while stirring.

-

The reaction is exothermic and results in the precipitation of this compound as a solid.

-

Continue stirring for a specified period at room temperature to ensure the completion of the reaction.

-

Collect the solid product by suction filtration.

-

Wash the product with the solvent to remove any unreacted starting materials.

-

Dry the purified this compound.

IR Spectroscopy

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Solid):

-

Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

NMR Spectroscopy

Instrument: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.

-

Transfer the solution to a clean NMR tube.

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry

Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.

-

Gas Chromatography (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph for separation prior to mass analysis.

Data Acquisition:

-

Introduce the sample into the high-vacuum ion source.

-

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Accelerate the resulting ions into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the key experimental and logical workflows described in this guide.

Caption: Synthesis workflow for this compound.

Caption: Spectroscopic analysis workflow.

References

The Multifaceted Biological Activities of N-Phenylmaleamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmaleamic acid and its derivatives represent a versatile class of organic compounds demonstrating a broad spectrum of biological activities. These molecules, characterized by a core structure resulting from the reaction of maleic anhydride with aniline or its substituted analogues, have garnered significant interest in medicinal chemistry and drug development. Their reported activities span antimicrobial, antifungal, anti-inflammatory, and anticancer properties, positioning them as promising scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into the activities of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound is a straightforward and high-yielding reaction, typically involving the nucleophilic acyl substitution of maleic anhydride with a primary aromatic amine (aniline or a derivative)[1]. The resulting amic acid can then be cyclized to the corresponding N-phenylmaleimide, often through dehydration using agents like acetic anhydride and sodium acetate.

General Synthetic Workflow

References

An In-depth Technical Guide on the Thermal Decomposition of N-Phenylmaleamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition properties of N-Phenylmaleamic acid. The information is compiled to assist researchers and professionals in understanding the thermal stability and decomposition pathway of this compound, which is a critical intermediate in the synthesis of N-phenylmaleimide and its derivatives used in various industrial and pharmaceutical applications.

Thermal Properties of this compound

The thermal stability of this compound is intrinsically linked to its melting point, at which it undergoes decomposition. This decomposition is primarily a cyclization reaction, releasing water to form the more thermally stable N-phenylmaleimide.

Table 1: Quantitative Thermal Decomposition Data for this compound

| Parameter | Value (°C) | Analytical Method | Notes |

| Melting Point | 202-203 | Capillary Melting Point | Accompanied by decomposition.[1] |

| Melting Point | 192 (decomposes) | Not Specified | Explicitly states decomposition occurs at the melting point.[2] |

The data indicates that the thermal decomposition of this compound begins in the range of 192-203 °C. For practical applications, it is recommended to consider the lower end of this range as the onset of thermal instability.

Thermal Decomposition Pathway

The primary thermal decomposition pathway for this compound is an intramolecular cyclization reaction. This process involves the elimination of a water molecule from the amic acid to form the corresponding imide, N-phenylmaleimide. This is a common and well-documented reaction for amic acids.[3]

Experimental Protocols for Thermal Analysis

To precisely determine the thermal decomposition temperature and characterize the thermal behavior of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Objective: To determine the mass loss of this compound as a function of temperature and identify the onset of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace and ensure proper calibration of the instrument.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 300 °C.

-

Heating Rate: A heating rate of 10 °C/min is recommended for standard analysis.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

-

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to approximately 250 °C at a controlled rate.

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify endothermic peaks, which correspond to melting, and exothermic peaks, which may indicate decomposition or crystallization.

-

For this compound, a sharp endotherm corresponding to its melting point should be observed, likely immediately followed by or overlapping with decomposition events.

-

References

N-Phenylmaleamic Acid as a Monomer for Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmaleamic acid, also known as maleanilic acid, is an organic compound that holds significant potential as a monomer for the synthesis of functional polymers. Its chemical structure, featuring a reactive vinyl group, a carboxylic acid moiety, and a phenyl group, imparts unique properties to its corresponding polymers, making them attractive candidates for a variety of applications, particularly in the biomedical and pharmaceutical fields. The presence of the carboxylic acid group suggests the potential for pH-responsive behavior, a desirable characteristic for targeted drug delivery systems.

This technical guide provides a comprehensive overview of this compound as a monomer, detailing its synthesis, polymerization, and the potential properties and applications of the resulting polymers, with a specific focus on its relevance to drug development.

Monomer Properties: this compound

This compound is typically a white to off-white solid at room temperature.[1] It is the amic acid intermediate in the synthesis of N-phenylmaleimide. The key physical and chemical properties of the monomer are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₉NO₃ | [2][3] |

| Molecular Weight | 191.18 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 188-190 °C | |

| Boiling Point | 442.1 °C at 760 mmHg | |

| Density | 1.329 g/cm³ | |

| Solubility | Soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents.[1] | [1] |

Synthesis of this compound Monomer

This compound is synthesized through the reaction of maleic anhydride with aniline. This reaction is a nucleophilic acyl substitution where the amino group of aniline attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring.

Synthesis Workflow

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Maleic anhydride

-

Aniline

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride in dichloromethane at room temperature.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Dissolve an equimolar amount of aniline in a separate portion of dichloromethane.

-

Add the aniline solution dropwise to the stirred maleic anhydride solution using a dropping funnel, maintaining the temperature below 15°C to manage the exothermic reaction.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 1-2 hours. A pale yellow precipitate will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold dichloromethane to remove any unreacted starting materials.

-

Dry the this compound product under vacuum to a constant weight.

Polymerization of this compound

While much of the existing literature focuses on the polymerization of the cyclized derivative, N-phenylmaleimide, the presence of the vinyl group in this compound allows for its direct polymerization. Free-radical polymerization is a viable method for polymerizing maleamic acid derivatives and is presented here as a representative technique.

Proposed Polymerization Scheme

Experimental Protocol: Free-Radical Polymerization of this compound (Representative)

This protocol is adapted from the polymerization of a similar maleamic acid derivative and serves as a starting point for the polymerization of this compound.

Materials:

-

This compound

-

Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a free-radical initiator

-

Dioxane or N,N-Dimethylformamide (DMF) as a solvent

-

Methanol as a non-solvent for precipitation

-

Schlenk flask or similar reaction vessel with a condenser

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Place this compound and the chosen solvent (e.g., dioxane) into a Schlenk flask equipped with a magnetic stir bar.

-

Add the free-radical initiator (e.g., BPO, typically 1-2 mol% with respect to the monomer).

-

Seal the flask, and degas the solution by several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen).

-

Heat the reaction mixture to 60-80 °C under a positive pressure of the inert gas, with continuous stirring.

-

Allow the polymerization to proceed for a specified time (e.g., 24 hours). The viscosity of the solution is expected to increase.

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., methanol) while stirring vigorously to precipitate the polymer.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

-

Dry the poly(this compound) product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Properties of Poly(this compound)

Direct experimental data for the homopolymer of this compound is not extensively available in the literature. However, based on the properties of similar polymers, such as poly(N-phenylmaleimide) and other poly(maleamic acid) derivatives, the following characteristics can be anticipated.

| Property | Expected Characteristic / Value (for related polymers) | Reference / Rationale |

| Solubility | Likely soluble in polar aprotic solvents such as DMF, DMAc, and DMSO. | Based on the solubility of poly(amic acids) in general. |

| Glass Transition Temperature (Tg) | Expected to be relatively high due to the rigid phenyl group and potential for hydrogen bonding. For comparison, the Tg of poly(N-phenylmaleimide-alt-styrene) is reported to be 195.7 °C. | [4] |

| Thermal Stability (Td) | The amic acid linkage may be a point of thermal degradation through cyclization to the imide with the loss of water. The decomposition temperature of poly(N-phenylmaleimide) is high, suggesting good thermal stability of the imide ring itself. | |

| Molecular Weight (Mn, Mw) | Controllable to some extent by adjusting the initiator and monomer concentrations, as well as the reaction time and temperature. | General principles of free-radical polymerization. |

| pH-Responsiveness | The carboxylic acid groups are expected to deprotonate at pH values above their pKa, leading to a change in polymer conformation and solubility. This is a key feature for potential drug delivery applications. |

Applications in Drug Development

The structure of poly(this compound) makes it a promising candidate for various applications in drug development, primarily leveraging its potential pH-responsive properties.

pH-Responsive Drug Delivery

The carboxylic acid groups along the polymer backbone can act as pH-sensitive triggers for drug release. In the acidic microenvironment of tumors (pH ~6.5) or within the endosomes of cells (pH ~5.0-6.0), the protonation state of the carboxylic acid groups would differ from that at physiological pH (7.4). This change can induce conformational changes in the polymer, leading to the release of an encapsulated or conjugated drug.

Polymer-Drug Conjugates

The carboxylic acid groups can be used for the covalent attachment of drugs containing hydroxyl or amino functionalities, forming ester or amide linkages, respectively. By incorporating a pH-sensitive linker (e.g., a hydrazone bond), the drug can be released under acidic conditions.

Biocompatibility

While specific biocompatibility and cytotoxicity data for poly(this compound) are not available, polymers containing carboxylic acid groups, such as poly(acrylic acid) and poly(methacrylic acid), have been extensively studied for biomedical applications. The biocompatibility of poly(this compound) would need to be thoroughly evaluated for any in vivo applications. For comparison, some studies on related polymers like poly(N-isopropylacrylamide) have shown them to be non-toxic in certain in vivo models.

Characterization of Poly(this compound)

A suite of analytical techniques is required to characterize the structure, molecular weight, and thermal properties of the synthesized polymer.

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of polymerization by the disappearance of the vinyl C=C bond of the monomer. Identification of characteristic functional groups of the polymer, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches. |

| Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy | Elucidation of the polymer structure. Disappearance of monomer vinyl proton signals and appearance of broad signals corresponding to the polymer backbone protons. |

| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer and its decomposition temperature (Td). |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) of the polymer. |

Conclusion

This compound presents itself as a monomer with significant, yet largely unexplored, potential for the development of functional polymers. Its straightforward synthesis and the presence of a reactive vinyl group allow for its polymerization, while the carboxylic acid functionality opens up possibilities for creating pH-responsive materials suitable for advanced drug delivery systems. Although direct experimental data on the homopolymer is scarce, the chemistry of related polymers suggests that poly(this compound) could offer a valuable platform for further research and development in the pharmaceutical and biomedical fields. Future work should focus on the direct synthesis and thorough characterization of this polymer and its copolymers, followed by in-depth studies of their biocompatibility and efficacy in drug delivery applications.

References

- 1. Aqueous Solution Behavior of Poly(styrene-alt-maleic acid)‑b‑poly(N‑acryloylmorpholine) Double Hydrophilic Block Copolymers in the Absence and Presence of Divalent Cations and Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymalic acid for translational nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Development of pH-Responsive Polymers for Cancer Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reaction Mechanism of N-Phenylmaleamic Acid Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of N-Phenylmaleamic acid. It is designed to be a core resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of maleamic acids and their derivatives. This document details the underlying chemical principles, presents available quantitative data, outlines experimental protocols, and provides visual representations of the reaction pathway.

Introduction

This compound, also known as maleanilic acid, is an organic compound formed from the reaction of maleic anhydride and aniline. This reaction is a classic example of nucleophilic acyl substitution and is a fundamental process in organic synthesis.[1] The resulting N-substituted maleamic acids are valuable intermediates in the synthesis of various compounds, including N-substituted maleimides, which have significant applications in polymer chemistry and are explored for their biological activities. The formation of this compound is typically the first step in a two-step process to produce N-phenylmaleimide.[2][3] This initial reaction is known to be rapid and often proceeds in high yield at moderate temperatures.[2]

The Reaction Mechanism: A Nucleophilic Acyl Substitution

The formation of this compound proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the amine (aniline) acts as the nucleophile, and the cyclic anhydride (maleic anhydride) is the electrophile. The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the aniline molecule on one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate and the breaking of the carbon-oxygen pi bond in the carbonyl group.[4][5]

-

Ring Opening: The unstable tetrahedral intermediate collapses. The carbonyl double bond reforms, which in turn leads to the cleavage of the acyl-oxygen bond within the anhydride ring. This ring-opening step is a characteristic feature of the reaction of cyclic anhydrides with nucleophiles.[5]

-

Proton Transfer: To neutralize the charges, a proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom of the newly formed carboxylate group. This proton transfer results in the final product, this compound, which contains both a carboxylic acid and an amide functional group.[5]

This reaction is generally considered to be uncatalyzed and proceeds readily under mild conditions.

Visualizing the Reaction Mechanism

The following diagram, generated using the DOT language, illustrates the stepwise mechanism of this compound formation.

Caption: Reaction mechanism of this compound formation.

Quantitative Data

Specific kinetic data for the formation of this compound from maleic anhydride and aniline in solution is not extensively available in the reviewed literature. However, studies on analogous systems, such as the reaction of succinic anhydride with aniline and the solid-state reaction of maleic anhydride with substituted anilines, provide valuable insights into the expected kinetics.

The reaction is anticipated to follow second-order kinetics, being first-order with respect to both maleic anhydride and aniline. The rate of reaction is influenced by factors such as temperature, solvent polarity, and the presence of any catalytic species.

The following table summarizes kinetic data from related reactions to provide a comparative context.

| Reactants | Solvent/Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Succinic Anhydride + Aniline | Not Specified | 13 L/mol·min at 67 °C | Not Reported | [6] |

| Succinic Anhydride + Aniline | Not Specified | 0.72 L/mol·min at 20 °C | Not Reported | [6] |

| Maleic Anhydride + p-Chloroaniline | Solid-State | Temperature-dependent, follows Arrhenius | 15.2 kcal/mol | |

| Maleic Anhydride + p-Bromoaniline | Solid-State | Temperature-dependent, follows Arrhenius | 20.5 kcal/mol | |

| Maleic Anhydride + p-Anisidine | Solid-State | Temperature-dependent, follows Arrhenius | 13.0 kcal/mol |

Note: The data for solid-state reactions are not directly comparable to solution-phase kinetics but indicate the influence of substituents on the aniline ring on the reaction's energy barrier.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a general protocol for a kinetic study of its formation.

Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

Materials:

-

Maleic anhydride (98 g, 1.0 mol)

-

Aniline (93 g, 1.0 mol)

-

Diethyl ether (anhydrous, 1.5 L)

-

5 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 98 g (1.0 mol) of maleic anhydride in 1.25 L of anhydrous diethyl ether.

-

Once the maleic anhydride has completely dissolved, prepare a solution of 93 g (1.0 mol) of aniline in 250 mL of anhydrous diethyl ether.

-

Add the aniline solution to the dropping funnel and add it dropwise to the stirred maleic anhydride solution. The reaction is exothermic, and a precipitate will form.

-

After the addition is complete, continue stirring the resulting thick suspension at room temperature for 1 hour.

-

Cool the reaction mixture in an ice bath to 15-20 °C.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold diethyl ether.

-

Dry the this compound in a vacuum oven. A near-quantitative yield is expected.

Kinetic Study of this compound Formation (General Protocol)

This protocol outlines a general method for studying the kinetics of the reaction in solution using UV-Vis spectrophotometry.

Equipment:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Stopped-flow apparatus (for rapid reactions) or standard quartz cuvettes

-

Thermostatic water bath

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of known concentrations of maleic anhydride and aniline in a suitable solvent (e.g., acetonitrile, dioxane, or a solvent in which both reactants and the product are soluble and that does not interfere with the spectroscopic analysis).

-

Determination of Analytical Wavelength: Record the UV-Vis spectra of the reactants (maleic anhydride and aniline) and the product (this compound) to identify a wavelength where the product has significant absorbance, and the reactants have minimal absorbance.

-

Kinetic Runs:

-

Equilibrate the reactant solutions to the desired temperature in a thermostatic water bath.

-

For a typical kinetic run, mix equal volumes of the reactant solutions directly in the cuvette or using a stopped-flow apparatus.

-

Immediately start recording the absorbance at the predetermined analytical wavelength as a function of time.

-

Repeat the experiment under pseudo-first-order conditions (i.e., with a large excess of one reactant) to simplify the determination of the rate law and rate constant.

-

-

Data Analysis:

-

Convert the absorbance data to concentration of this compound using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of the product at the analytical wavelength has been previously determined.

-

Plot the concentration of the product versus time.

-

Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

-

By performing a series of experiments with varying initial concentrations of both reactants, determine the order of the reaction with respect to each reactant and the overall rate constant (k) from the rate law: Rate = k[Maleic Anhydride]^m[Aniline]^n.

-

-

Determination of Activation Energy:

-

Conduct the kinetic experiments at several different temperatures.

-

Calculate the rate constant (k) at each temperature.

-

Plot ln(k) versus 1/T (Arrhenius plot).

-

The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a kinetic study of this compound formation.

Caption: Workflow for a kinetic study of the reaction.

Conclusion

The formation of this compound from maleic anhydride and aniline is a well-established and efficient nucleophilic acyl substitution reaction. Its mechanism, involving a nucleophilic attack, ring opening, and proton transfer, is a cornerstone of organic chemistry. While specific quantitative kinetic data for this reaction in solution is not widely published, the principles of chemical kinetics and data from analogous systems suggest a second-order reaction, the rate of which can be systematically investigated using standard laboratory techniques such as UV-Vis spectrophotometry. This guide provides the foundational knowledge and practical protocols for researchers and professionals to understand, utilize, and further investigate this important chemical transformation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Kinetic study of styrene/maleic anhydride copolymers using succine anh" by Barbara M. Jauch [repository.rit.edu]

An In-Depth Technical Guide to N-Phenylmaleamic Acid: Discovery and History

This technical guide provides a comprehensive overview of N-Phenylmaleamic acid, a pivotal intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, and physicochemical properties. Detailed experimental protocols and structured data presentation are included to facilitate practical application and further research.

Discovery and History

The discovery of this compound, also known as maleanilic acid, is intrinsically linked to the broader exploration of reactions between anhydrides and amines in the 19th century. While pinpointing a single discoverer and a definitive date proves challenging based on currently available digitized records, the synthesis of this compound represents a classic example of nucleophilic acyl substitution. This type of reaction was well within the synthetic repertoire of chemists in the latter half of the 1800s.

The reaction between maleic anhydride and aniline is a facile and high-yielding process, suggesting that this compound was likely prepared and characterized as an intermediate long before its more complex derivatives were extensively studied. Its primary role in chemical literature has been as a precursor to N-phenylmaleimide, a compound of significant interest in polymer science and as a dienophile in Diels-Alder reactions.

A well-documented and reliable method for the preparation of this compound was published in the esteemed "Organic Syntheses" collection, which serves as a testament to its importance and established role in organic chemistry.[1] This procedure, or variations thereof, has been a standard method for accessing this compound for decades.

Physicochemical Properties

This compound is a white to off-white or cream-colored solid at room temperature.[1][2] It is characterized by its limited solubility in non-polar solvents and greater solubility in polar organic solvents. The presence of both a carboxylic acid and an amide functional group allows it to exhibit both acidic and basic properties.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₃ | [3][4][5] |

| Molecular Weight | 191.18 g/mol | [3][4][5] |

| Melting Point | 201-202 °C | [1] |

| Appearance | Fine, cream-colored powder | [1] |

| Solubility | Soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents. | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct reaction of maleic anhydride with aniline.[2][6] This reaction is an exothermic nucleophilic addition of the amine to one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring. The reaction proceeds in high yield, often quantitatively.[6][7]

Reaction Pathway

The synthesis of this compound from maleic anhydride and aniline can be visualized as a straightforward two-step process at the molecular level: nucleophilic attack followed by proton transfer.

Caption: Synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure.[1]

Synthesis of this compound

Materials:

-

Maleic anhydride (196 g, 2 moles)

-

Aniline (186 g, 2 moles)

-

Ethyl ether (2.7 L)

Apparatus:

-

5-L three-necked flask

-

Paddle-type stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Suction filtration apparatus

Procedure:

-

In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.

-

Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 ml of ether through the dropping funnel. The addition can be as rapid as the condenser allows.

-

A thick suspension will form. Stir this suspension at room temperature for 1 hour.

-

Cool the flask in an ice bath to 15–20°C.

-

Collect the product by suction filtration. The resulting product is a fine, cream-colored powder.

-

The yield is typically between 371–374 g (97–98%). The product has a melting point of 201–202°C and is suitable for most subsequent reactions without further purification.

Conclusion

This compound, a compound with a rich history intertwined with the fundamentals of organic chemistry, continues to be a valuable and versatile intermediate. Its straightforward and high-yielding synthesis, coupled with its useful chemical handles, ensures its continued relevance in both academic research and industrial applications, particularly in the synthesis of polymers and fine chemicals. The detailed protocols and data presented in this guide are intended to support and inspire further innovation in these fields.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. Maleamic Acid [drugfuture.com]

- 4. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 5. historyofscience.com [historyofscience.com]

- 6. britannica.com [britannica.com]

- 7. Maleamic acid - Wikipedia [en.wikipedia.org]

N-Phenylmaleamic Acid: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Phenylmaleamic acid, a derivative of maleic anhydride and aniline, is a highly versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of high-performance polymers and functional materials. Its unique chemical structure, featuring a reactive carboxylic acid group and an amide linkage, allows for its incorporation into various polymer backbones, leading to materials with enhanced thermal stability, mechanical strength, and specific functionalities. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound in material science, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound

This compound is typically synthesized through the straightforward reaction of maleic anhydride with aniline.[1][2] This exothermic reaction proceeds with a high yield and purity under mild conditions.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Maleic Anhydride (99%)

-

Aniline (99.5%)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve maleic anhydride (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of aniline (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled maleic anhydride solution over a period of 30-60 minutes, while maintaining the reaction temperature below 10 °C.

-

After the complete addition of aniline, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.

-

The precipitated this compound is collected by vacuum filtration.

-

Wash the collected white solid with cold dichloromethane to remove any unreacted starting materials.

-

Dry the product under vacuum at 40-50 °C to a constant weight.

Characterization:

-

Melting Point: 188-190 °C[3]

-

FTIR (cm⁻¹): Characteristic peaks for C=O stretching of carboxylic acid and amide, N-H stretching, and aromatic C-H stretching.

-

¹H NMR: Resonances corresponding to the protons of the phenyl group, the vinyl group, and the amide and carboxylic acid protons.

dot

Key Application: Precursor to N-Phenylmaleimide (N-PMI)

The most significant application of this compound is its role as a precursor in the synthesis of N-phenylmaleimide (N-PMI).[2] N-PMI is a highly reactive monomer used to enhance the thermal properties of various thermoplastic and thermosetting polymers.[4] The conversion of this compound to N-PMI is achieved through a cyclodehydration reaction, typically using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate.[2]

Experimental Protocol: Synthesis of N-Phenylmaleimide from this compound

Materials:

-

This compound

-

Acetic Anhydride

-

Sodium Acetate, anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equivalent) in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate (0.1-0.2 equivalents).

-

Heat the mixture to 80-100 °C and maintain this temperature with stirring for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice-water with vigorous stirring to precipitate the N-phenylmaleimide.

-

Collect the yellow solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or cyclohexane) to obtain pure N-phenylmaleimide.

dot

Applications in High-Performance Polymers

This compound, primarily through its conversion to N-PMI, finds extensive use in modifying and enhancing the properties of various polymers.

Heat-Resistant Modifier for Thermoplastics

N-PMI and its copolymers are widely used as heat-resistant modifiers for commodity and engineering thermoplastics such as Acrylonitrile-Butadiene-Styrene (ABS), Poly(vinyl chloride) (PVC), and Polyamides (Nylon).[4][5][6] The incorporation of the rigid maleimide ring into the polymer matrix restricts chain mobility, thereby increasing the glass transition temperature (Tg) and heat deflection temperature (HDT) of the material.[6]